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REACTION_CXSMILES
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[CH2:1](O)[CH2:2][CH2:3][CH2:4]O.[CH2:7]([NH2:11])[CH2:8][CH2:9][CH3:10]>>[CH2:1]([N:11]1[CH2:10][CH2:9][CH2:8][CH2:7]1)[CH2:2][CH2:3][CH3:4]
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Name
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|
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Quantity
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11.7 kg
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Type
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reactant
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Smiles
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C(CCCO)O
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Name
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|
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Quantity
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7.3 kg
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Type
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reactant
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Smiles
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C(CCC)N
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Name
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|
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Type
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product
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Smiles
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C(CCC)N1CCCC1
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| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 96% |
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Source
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Open Reaction Database (ORD) |
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Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |